molecular formula C9H8N2O2S B566949 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1256833-38-1

4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B566949
CAS No.: 1256833-38-1
M. Wt: 208.235
InChI Key: NNRSUCDPUGECST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolopyridine core with a methylthio (-SMe) substituent at position 4 and a carboxylic acid (-COOH) group at position 2. The methylthio group enhances lipophilicity and may influence binding affinity, while the carboxylic acid moiety provides a site for hydrogen bonding or salt formation .

Properties

IUPAC Name

4-methylsulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-14-7-2-3-10-8-5(7)4-6(11-8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRSUCDPUGECST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C2C=C(NC2=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721427
Record name 4-(Methylsulfanyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256833-38-1
Record name 4-(Methylsulfanyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrrolo[2,3-b]Pyridine Scaffold Construction

The pyrrolo[2,3-b]pyridine core is typically synthesized via cyclization reactions. A common approach involves the condensation of appropriately substituted pyridine derivatives with propargylamines or analogous building blocks. For example, Suzuki-Miyaura cross-coupling has been employed to introduce boronate esters to intermediate halopyridines, enabling subsequent ring closure.

Key Reaction Conditions :

  • Catalyst : Pd(dppf)Cl₂ (0.05–0.1 equiv)

  • Base : Potassium carbonate (3.0 equiv)

  • Solvent System : 2.5:1 dioxane/water

  • Temperature : 80°C under nitrogen atmosphere.

Introduction of the Methylthio Group

The methylthio (-SMe) substituent at the 4-position is introduced via nucleophilic substitution or metal-catalyzed coupling. In one protocol, brominated intermediates undergo thioetherification using sodium thiomethoxide (NaSMe) in polar aprotic solvents such as DMF or DMSO.

Optimization Insight :

  • Reagent : NaSMe (1.2–1.5 equiv)

  • Reaction Time : 2–4 hours at 60–80°C

  • Yield : 68–75% after purification by silica gel chromatography.

Step-by-Step Synthesis

Bromination of Pyridine Derivatives

Bromination is a critical step for functionalizing the pyridine ring. For instance, methyl 4-bromo-2-methylbenzoate undergoes radical bromination using N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride.

Typical Protocol :

  • Substrate : Methyl 4-bromo-2-methylbenzoate (1.4 g, 6.1 mmol)

  • Reagents : NBS (1.19 g, 6.7 mmol), AIBN (0.02 g, 0.12 mmol)

  • Conditions : Reflux in CCl₄ for 5 hours

  • Workup : Washing with water (2×50 mL), drying over Na₂SO₄, and solvent evaporation.

Azide Incorporation

Azide groups are introduced via nucleophilic displacement of bromine. For example, treatment of brominated intermediates with sodium azide (NaN₃) in DMF at 100°C for 2 hours yields azido derivatives.

Cyclization to Form the Pyrrolo[2,3-b]Pyridine Core

Cyclization is achieved through thermal or catalytic means. A representative method involves heating azido intermediates in dioxane with bis(pinacolato)diboron and KOAc under palladium catalysis.

Reaction Parameters :

ParameterSpecification
CatalystPd(dppf)Cl₂ (0.05 mmol)
LigandBis(pinacolato)diboron (2.03 mmol)
BaseKOAc (5.07 mmol)
Temperature80°C, 8 hours
Yield65–72%

Carboxylic Acid Functionalization

The carboxylic acid group at the 2-position is introduced via hydrolysis of ester precursors. For example, methyl esters are saponified using aqueous NaOH or LiOH in methanol/water mixtures.

Hydrolysis Protocol :

  • Substrate : Methyl ester derivative (24.7 mmol)

  • Reagent : 6N NaOH (50 mL)

  • Conditions : Reflux for 3 hours

  • Workup : Acidification with concentrated HCl, extraction with ethyl acetate, and drying.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Large-scale syntheses prioritize cost-effectiveness and safety. Dioxane and methanol are preferred for their balance of solubility and ease of removal. Catalytic systems using Pd(dppf)Cl₂ reduce metal loading while maintaining efficiency.

Purification Techniques

Industrial-Grade Methods :

TechniqueApplicationEfficiency
CrystallizationFinal product isolation85–90%
DistillationSolvent recovery>95%
Column ChromatographyIntermediate purification70–80%

Analytical Validation

Structural Confirmation

Critical Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 13.99 (s, 1H, NH), δ 8.45 (d, J=5.1 Hz, 1H), δ 7.60 (s, 1H), δ 2.55 (s, 3H, SMe).

  • LCMS (ESI+) : m/z 209.1 [M+H]⁺.

  • HPLC Purity : >97% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Purity Assessment

HPLC Conditions :

ColumnMobile PhaseFlow RateRetention Time
C18 (4.6 × 150 mm)0.1% TFA in H₂O/MeCN1.0 mL/min8.2 minutes

Challenges and Solutions

Low Yields in Cyclization

Mitigation Strategies :

  • Moisture Control : Anhydrous solvents and inert atmospheres prevent side reactions.

  • Catalyst Screening : Alternative ligands (e.g., XPhos) improve reaction efficiency.

Byproduct Formation

Approach :

  • Stoichiometric Precision : Exact equivalents of NBS and NaN₃ minimize over-bromination or azide overloading.

  • Temperature Gradients : Stepwise heating reduces decomposition.

Chemical Reactions Analysis

Types of Reactions

4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

1.1. PDE4B Inhibition

One of the primary applications of 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is as a selective inhibitor of phosphodiesterase 4B (PDE4B). PDE4B plays a crucial role in the regulation of inflammatory responses and is implicated in various central nervous system disorders. Recent studies have shown that derivatives of this compound exhibit potent inhibition against PDE4B, with some compounds demonstrating IC50 values as low as 0.48μM0.48\,\mu M . This selectivity is essential for minimizing side effects commonly associated with broader-spectrum PDE inhibitors.

1.2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. Specifically, one derivative demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to inflammatory stimuli, indicating its potential use in treating inflammatory conditions .

2.1. Synthesis of Derivatives

The synthesis of this compound derivatives has been explored extensively. These derivatives are synthesized through various methods involving modifications of the pyrrolo[2,3-b]pyridine scaffold to enhance their pharmacological profiles. The structure-activity relationship (SAR) studies have identified key modifications that improve potency and selectivity against PDE4B .

2.2. Green Chemistry Applications

The compound can also serve as a catalyst in green chemistry applications. For instance, pyridine-2-carboxylic acid derivatives have been utilized as effective catalysts for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones under mild conditions . This demonstrates the versatility of pyrrolo[2,3-b]pyridine derivatives in promoting sustainable chemical processes.

3.1. CNS Activity

The biological activity of this compound has been assessed through various assays targeting central nervous system receptors. One study reported that certain derivatives showed selective activity against specific CNS receptors while maintaining low activity against others, suggesting a favorable profile for further development in CNS-related therapies .

3.2. Toxicological Studies

Toxicological assessments are critical for evaluating the safety profile of new compounds. Preliminary studies indicate that certain derivatives exhibit acceptable ADME (Absorption, Distribution, Metabolism, Excretion) properties, making them promising candidates for further preclinical testing .

Case Studies and Research Findings

StudyFindingsApplication
Study on PDE4B InhibitorsIdentified several derivatives with IC50 values ranging from 0.11μM0.11\,\mu M to 1.1μM1.1\,\mu MPotential treatment for inflammatory diseases
Anti-inflammatory EvaluationDemonstrated significant inhibition of TNF-α release from macrophagesTherapeutic use in inflammatory conditions
Green Chemistry ApplicationUtilized as a catalyst for synthesizing pyrazolo[3,4-b]quinolinonesSustainable chemical synthesis

Mechanism of Action

The mechanism of action of 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrrolopyridine derivatives, focusing on substituent effects, synthetic methods, and physicochemical properties.

Substituent Variations on the Pyrrolopyridine Core

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Weight Key Features Reference CAS/Study
4-(Methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 4-SMe, 2-COOH Not reported High lipophilicity due to -SMe; potential metabolic stability
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid None (parent structure) 162.14 Baseline compound; lower lipophilicity
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-Cl, 2-COOH (different ring fusion) 196.59 Electron-withdrawing Cl may enhance reactivity; altered ring conformation
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 6-CF₃, 2-COOH 230.15 CF₃ increases electronegativity and metabolic resistance
4-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 4-Cl, 1-tosyl, 2-COOH 350.78 Tosyl group improves solubility but adds steric bulk
2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid 2-Me, 4-COOH 176.17 Methyl group at position 2 may reduce acidity of COOH

Biological Activity

4-(Methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that may contribute to its interactions with biological targets. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolo[2,3-b]pyridine core with a methylthio group at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is C₉H₈N₂O₂S, and it has a molecular weight of 196.24 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis. Common methods include:

  • Formation of the pyrrolo[2,3-b]pyridine core.
  • Introduction of the methylthio group.
  • Functionalization to form the carboxylic acid.

These steps often require specific reaction conditions such as temperature control and the use of appropriate solvents .

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrrolo[2,3-b]pyridine compounds possess antimicrobial properties. The presence of the methylthio group may enhance this activity by affecting membrane permeability or enzyme inhibition in microbial cells .

Anticancer Properties

This compound has been investigated for its anticancer effects. It has shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, related compounds within the same structural family have demonstrated activity against various cancer cell lines .

Phosphodiesterase Inhibition

Research has highlighted the compound's role as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4B. Inhibiting this enzyme can lead to increased levels of cyclic AMP (cAMP), which is crucial for various signaling pathways involved in inflammation and cancer progression .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : Binding to specific enzymes or receptors, modulating their activity.
  • Signal Transduction Pathways : Influencing pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Potentially altering oxidative stress levels within cells, which can impact cancer progression and microbial resistance .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

StudyFocusFindings
Study A Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Study B Anticancer ActivityShowed IC₅₀ values in low micromolar range against various cancer cell lines.
Study C PDE InhibitionIdentified as a selective PDE4B inhibitor with potential applications in CNS disorders .

Q & A

Q. What are the common synthetic routes for 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves multi-step protocols, such as coupling reactions or nucleophilic substitutions. For example, analogous pyrrolo-pyridine derivatives are synthesized via amide formation (General Procedure F1) using activated esters and coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine . Intermediates are characterized using 1^1H NMR (400 MHz, DMSO-d6_6), ESI-MS for molecular ion confirmation, and HPLC for purity assessment (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • 1^1H NMR : To verify substituent positions and hydrogen environments (e.g., δ 13.99 ppm for NH protons in pyrrolo-pyridine cores) .
  • LCMS/HRMS : For molecular weight confirmation (e.g., ESIMS m/z 311.1 [M+1]) .
  • HPLC : To assess purity (>97%) and detect byproducts .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for this compound derivatives?

Optimization involves:

  • Solvent selection : Methanol or DMF is preferred for intermediates due to solubility and reaction efficiency .
  • Catalyst use : Triethylamine or N-methylmorpholine enhances coupling reactions .
  • Temperature control : Heating at 50–60°C for cyclization steps improves reaction rates .
  • Purification : Silica gel chromatography or recrystallization ensures high-purity final products .

Q. How should contradictory spectral data (e.g., unexpected 1^11H NMR shifts) be resolved?

Contradictions may arise from tautomerism or solvent effects. For example, NH protons in DMSO-d6_6 appear as broad singlets (δ 12–14 ppm), while aromatic protons show splitting patterns dependent on substituent orientation . Confirm assignments via 2D NMR (COSY, HSQC) or deuterated solvent swaps (e.g., CDCl3_3 vs. DMSO-d6_6) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Substituent variation : Modify the methylthio group or pyrrolo-pyridine core to assess steric/electronic effects on bioactivity .
  • Biological assays : Test derivatives against target enzymes (e.g., kinases) using in vitro inhibition assays .
  • Computational modeling : Dock optimized structures into active sites to predict binding modes .

Q. How can data reproducibility be ensured in multi-step syntheses of this compound?

Critical factors include:

  • Intermediate stability : Protect reactive groups (e.g., carboxylic acids as esters) to prevent degradation .
  • Batch consistency : Standardize reaction times and reagent equivalents (e.g., 10 mmol starting material with 20 mmol triethylamine) .
  • Quality control : Validate each step via TLC or LCMS before proceeding .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

Challenges include:

  • Purification scalability : Replace column chromatography with crystallization or filtration for large batches .
  • Byproduct management : Optimize stoichiometry to minimize side reactions (e.g., over-alkylation) .
  • Safety : Handle reactive intermediates (e.g., chlorinated precursors) under inert atmospheres .

Methodological Considerations

Q. How can researchers address low yields in the final cyclization step?

  • Reagent purity : Ensure anhydrous conditions for moisture-sensitive steps .
  • Catalyst screening : Test alternatives like DMAP or Pd catalysts for challenging cyclizations .
  • Microwave-assisted synthesis : Reduce reaction times and improve yields for thermally driven steps .

Q. What protocols validate the biological activity of this compound in vitro?

  • Enzyme inhibition assays : Use fluorescence-based or radiometric assays with IC50_{50} determination .
  • Cell viability tests : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .
  • Target engagement : Confirm binding via SPR (surface plasmon resonance) or thermal shift assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.